![molecular formula C84H180Si5 B12563730 [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) CAS No. 204711-80-8](/img/structure/B12563730.png)
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) is a complex organosilicon compound known for its unique structural properties. This compound features a central silicon atom bonded to four propane-3,1-diyl groups, each of which is further bonded to trihexylsilane groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) typically involves multi-step organic reactions. One common method includes the hydrosilylation of alkenes with silanes in the presence of a platinum catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated monitoring ensures consistent quality and efficiency. The final product is typically purified through distillation or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The trihexylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
科学的研究の応用
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure allows it to be used in the development of novel biomaterials.
Medicine: Research is ongoing to explore its potential in drug delivery systems and medical imaging.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism by which [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) exerts its effects is primarily through its ability to form stable bonds with other molecules. The compound’s silicon atom can interact with various molecular targets, facilitating the formation of complex structures. These interactions are crucial in applications such as catalysis, where the compound acts as a catalyst or a catalyst support.
類似化合物との比較
Similar Compounds
Tetrakis(trimethylsilyl)silane: Another organosilicon compound with a similar tetrahedral structure.
Hexamethyldisilane: A simpler silane derivative with two silicon atoms bonded to methyl groups.
Uniqueness
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) stands out due to its larger and more complex structure, which provides unique properties such as enhanced stability and reactivity. This makes it particularly valuable in specialized applications where other simpler silanes may not be as effective.
特性
CAS番号 |
204711-80-8 |
|---|---|
分子式 |
C84H180Si5 |
分子量 |
1330.8 g/mol |
IUPAC名 |
tetrakis(3-trihexylsilylpropyl)silane |
InChI |
InChI=1S/C84H180Si5/c1-13-25-37-49-65-85(66-50-38-26-14-2,67-51-39-27-15-3)77-61-81-89(82-62-78-86(68-52-40-28-16-4,69-53-41-29-17-5)70-54-42-30-18-6,83-63-79-87(71-55-43-31-19-7,72-56-44-32-20-8)73-57-45-33-21-9)84-64-80-88(74-58-46-34-22-10,75-59-47-35-23-11)76-60-48-36-24-12/h13-84H2,1-12H3 |
InChIキー |
CUJIIBSBEOGUAC-UHFFFAOYSA-N |
正規SMILES |
CCCCCC[Si](CCCCCC)(CCCCCC)CCC[Si](CCC[Si](CCCCCC)(CCCCCC)CCCCCC)(CCC[Si](CCCCCC)(CCCCCC)CCCCCC)CCC[Si](CCCCCC)(CCCCCC)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12563651.png)
![Benzamide, N-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12563655.png)
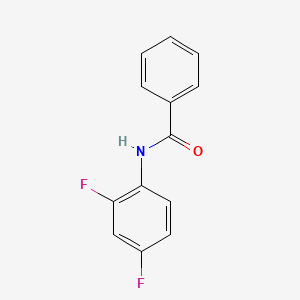
![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)
![2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester](/img/structure/B12563686.png)
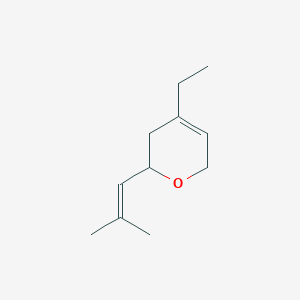
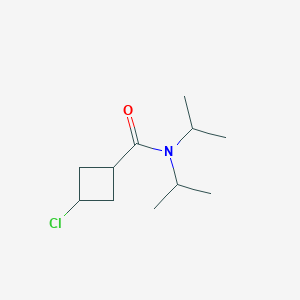

![2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene](/img/structure/B12563699.png)
![Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-](/img/structure/B12563709.png)
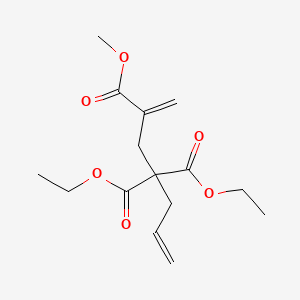
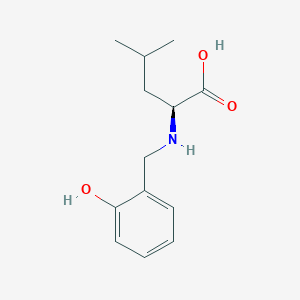
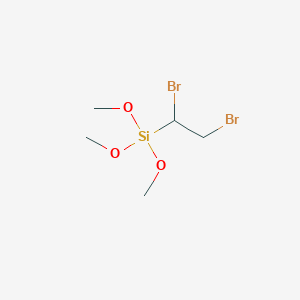
![2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl-](/img/structure/B12563724.png)
